molecular formula C11H14O2 B13598908 1-(4-Ethoxyphenyl)prop-2-en-1-ol

1-(4-Ethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13598908
M. Wt: 178.23 g/mol
InChI Key: XQXXXSVIZIJLGE-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide, followed by reduction of the resulting intermediate using a reducing agent like sodium borohydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: 1-(4-ethoxyphenyl)propan-1-ol.

    Substitution: Halogenated derivatives like 4-ethoxy-2-bromophenylprop-2-en-1-ol.

Scientific Research Applications

1-(4-Ethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s molecular structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)prop-2-en-1-ol
  • 1-(4-Fluorophenyl)prop-2-en-1-ol
  • 1-(4-Chlorophenyl)prop-2-en-1-ol

Uniqueness: 1-(4-Ethoxyphenyl)prop-2-en-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, fluoro, and chloro analogs, the ethoxy group may enhance its solubility and alter its interaction with biological targets, potentially leading to different pharmacological profiles .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-ethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h3,5-8,11-12H,1,4H2,2H3

InChI Key

XQXXXSVIZIJLGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C=C)O

Origin of Product

United States

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